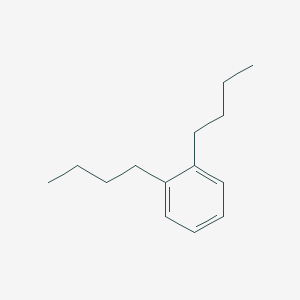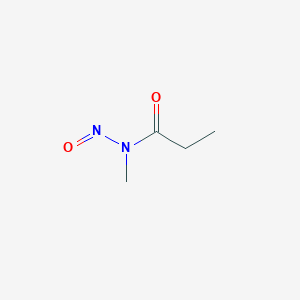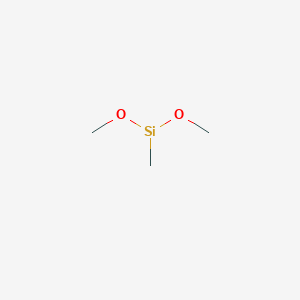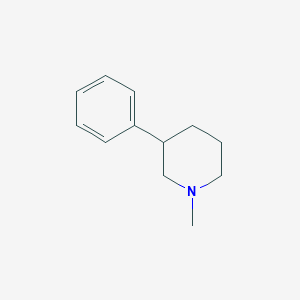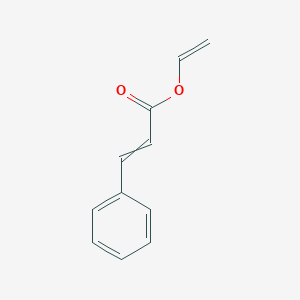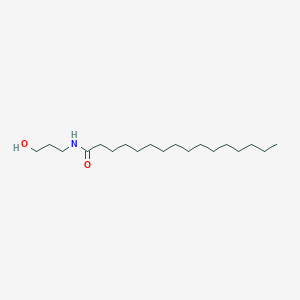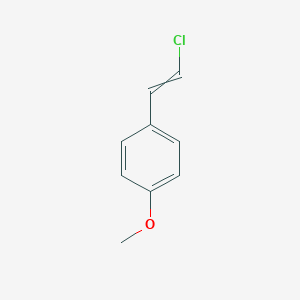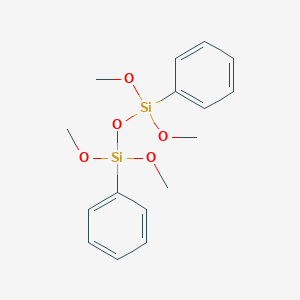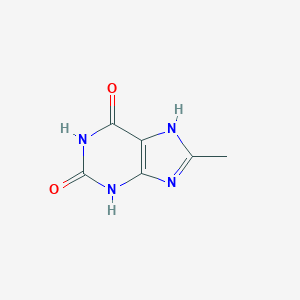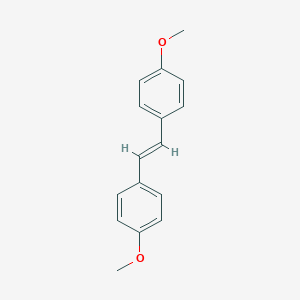
4,4'-Dimethoxystilbene
概要
説明
4,4'-Dimethoxystilbene is a derivative of stilbene, characterized by the presence of two methoxy groups attached to the aromatic rings. This compound has been the subject of various studies due to its interesting chemical properties and potential applications. The research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 4,4'-dimethoxystilbene and its derivatives has been described, with particular attention to sterically hindered versions of the molecule. A series of substituted 4,4'-dimethoxystilbenes have been synthesized, including those with additional methyl or ethyl groups in ortho and alpha positions. Demethylation of these compounds typically yields 4,4'-dihydroxystilbenes with good efficiency. However, attempts to synthesize certain highly substituted derivatives, such as the hexamethyl variant, have been unsuccessful .
Molecular Structure Analysis
The molecular structure of 4,4'-dimethoxystilbene has been analyzed through infrared spectra, revealing that steric hindrance affects the coplanarity of the molecule. An increase in the out-of-plane Cα-H frequency was observed with increasing steric hindrance, which also correlated with shifts in ultraviolet absorption bands. This suggests that the molecular structure is sensitive to the degree of substitution and the resulting non-planarity .
Chemical Reactions Analysis
The chemical behavior of 4,4'-dimethoxystilbene under oxidative conditions has been studied, with a focus on the electrochemical oxidation of the molecule. The study provided a detailed analysis of the products formed during the oxidation process and how aromatic substitution influences the product distribution and reaction pathways. The nature of the substituents on the aromatic rings was found to significantly affect the types of products formed, ranging from tetraaryltetrahydrofurans to dehydrotetralins and aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-dimethoxystilbene have been investigated, including its photoisomerization dynamics. Studies in different solvents, such as n-alkanes and n-alkyl alcohols, have shown that the methoxy groups influence both the barrier heights and the viscosity dependence of the isomerization process. The results indicate that the reaction's potential energy surface is strongly coupled with solvent dynamics, emphasizing the importance of microscopic friction and dielectric interactions on ultrashort time scales . Additionally, the molecular refractions of various dimethoxystilbene compounds have been measured, showing a decrease with increasing steric hindrance, which is linearly related to the oscillator strengths of the N → V transition in the stilbene chromophore .
科学的研究の応用
Specific Scientific Field
Chemistry, specifically electrochemistry .
Application Summary
4,4’-Dimethoxystilbene is used in oxidation studies. It forms a dimer as a result of one-electron anodic oxidation and undergoes cis/trans-isomerization when bound in a charge-transfer complex .
Methods of Application
The method involves one-electron anodic oxidation of 4,4’-Dimethoxystilbene. The compound also undergoes cis/trans-isomerization when bound in a charge-transfer complex with chloranil as the acceptor .
Results or Outcomes
The main outcome of this application is the formation of a dimer of 4,4’-Dimethoxystilbene as a result of one-electron anodic oxidation .
Pharmacokinetic Studies
Specific Scientific Field
Application Summary
4,4’-Dimethoxystilbene is used in pharmacokinetic studies. It is a synthetic resveratrol analog that has exhibited promising anti-angiogenic activities in various pre-clinical models .
Methods of Application
A simple HPLC method was developed and validated to determine 4,4’-Dimethoxystilbene in rat plasma. Chromatographic separation was obtained with a reversed-phase HPLC column through a 12.5-min gradient delivery of a mixture of acetonitrile and water at the flow rate of 1.5 mL/min at 50 °C .
Results or Outcomes
Upon single intravenous administration (4 mg/kg), 4,4’-Dimethoxystilbene had a medium volume of distribution of the central compartment (Vc = 2.71 ± 0.51 L/kg), quite rapid clearance (Cl = 52.0 ± 7.0 mL/min/kg), moderate mean transit time (MTT0→last = 131.0 ± 4.5 min) but a fairly long terminal elimination half-life (t1/2 λZ = 288.9 ± 92.9 min) .
Organic Synthesis
Specific Scientific Field
Application Summary
4,4’-Dimethoxystilbene is used in organic synthesis, particularly in the preparation of trans-stilbenes .
Methods of Application
The synthesis involves the treatment of 4,4’-dimethoxybibenzyl with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane. The reaction mixture is heated at 105°C for 18 hours, resulting in the formation of trans-4,4’-dimethoxystilbene .
Results or Outcomes
The yield of trans-4,4’-dimethoxystilbene from this procedure is typically between 83-85% .
Photoisomerization Dynamics
Specific Scientific Field
Application Summary
4,4’-Dimethoxystilbene is used in studies of photoisomerization dynamics in polar solvents .
Methods of Application
The compound is dissolved in n-alkyl nitriles, nonassociated polar solvents, and its isomerization dynamics are studied .
Results or Outcomes
The studies provide insights into the solvated barrier for the isomerization .
Photoisomerization in Liquid Solution
Specific Scientific Field
Application Summary
4,4’-Dimethoxystilbene is used in studies of photoisomerization in liquid solution. These studies have revealed significant modification of isomerization rates by frictional and dielectric solute-solvent interactions .
Methods of Application
The compound is dissolved in normal alcohols and its isomerization dynamics are studied .
Results or Outcomes
The studies provide insights into the effects of frictional and dielectric solute-solvent interactions on the isomerization rates .
Solvated Barrier for Isomerization
Specific Scientific Field
Application Summary
4,4’-Dimethoxystilbene is used in studies of solvent dielectric effects on isomerization dynamics. These studies focus on the photoisomerization of 4,4’-dimethoxystilbene in n-alkyl nitriles .
Methods of Application
The compound is dissolved in n-alkyl nitriles, nonassociated polar solvents, and its isomerization dynamics are studied .
Results or Outcomes
The studies provide insights into the solvated barrier for the isomerization .
Safety And Hazards
4,4’-Dimethoxystilbene is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects . It is advised to wear protective clothing and eye protection when handling this chemical . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
特性
IUPAC Name |
1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWFCZIEFIQKRV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337089 | |
| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxystilbene | |
CAS RN |
15638-14-9, 4705-34-4 | |
| Record name | Photoanethole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015638149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bianisal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p,p'-dimethoxystilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOTOANETHOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AME9HMB99F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

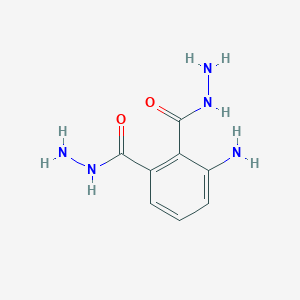
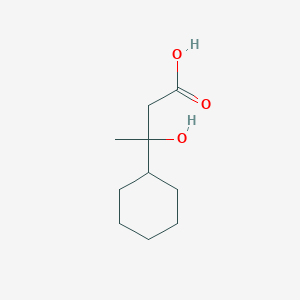
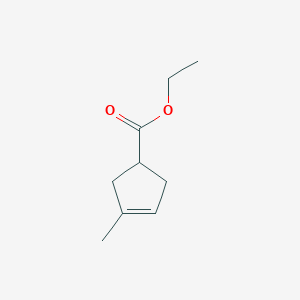
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
